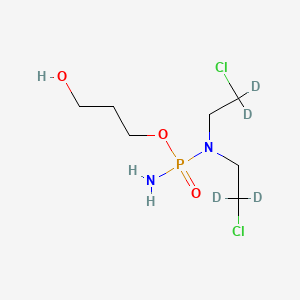
Alcophosphamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alcophosphamide-d4 is a deuterium-labeled derivative of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cyclophosphamide. The molecular formula of this compound is C7H13D4Cl2N2O3P, and it has a molecular weight of 283.13 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alcophosphamide-d4 involves the incorporation of deuterium atoms into the molecular structure of Alcophosphamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the incorporation of deuterium and the overall yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Alcophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to carboxyphosphamide.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from the reactions of this compound include carboxyphosphamide, reduced metabolites, and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
Scientific Research Applications
Alcophosphamide-d4 is widely used in scientific research for various applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of deuterium-labeled compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of Cyclophosphamide and its metabolites.
Medicine: Developing new chemotherapeutic agents and understanding their mechanisms of action.
Industry: Producing deuterium-labeled compounds for use in drug development and other industrial applications
Mechanism of Action
Alcophosphamide-d4 exerts its effects through the same mechanisms as Alcophosphamide. It acts as an alkylating agent, introducing alkyl groups into biologically active molecules, thereby preventing their proper functioning. This mechanism involves the formation of cross-links between DNA strands, leading to the inhibition of DNA synthesis and cell division. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: The parent compound from which Alcophosphamide-d4 is derived.
Aldophosphamide: An intermediate metabolite in the metabolic pathway of Cyclophosphamide.
Carboxyphosphamide: A detoxified metabolite of Cyclophosphamide.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of Cyclophosphamide. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, providing insights into the behavior and fate of the compound in biological systems .
Properties
Molecular Formula |
C7H17Cl2N2O3P |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |
InChI Key |
BZGFIGVSVQRQBJ-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCCO)Cl |
Canonical SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


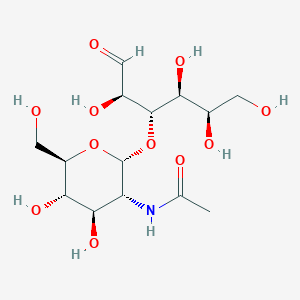
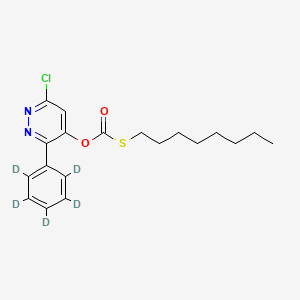

![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
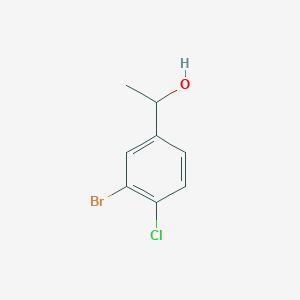
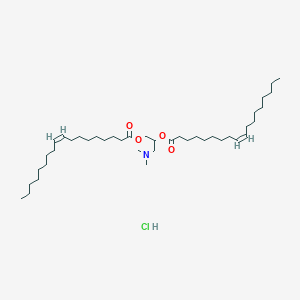
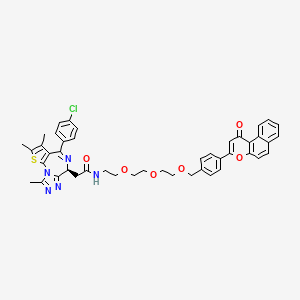
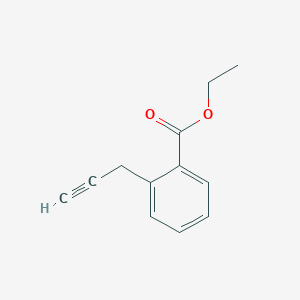

![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
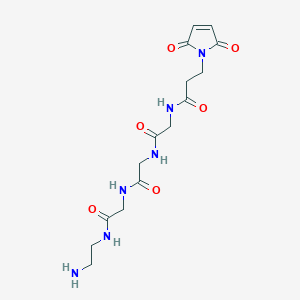
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
